L-Alanine, 3-[(aminoiminomethyl)amino]-, monohydrochloride
CAS No.:
Cat. No.: VC13635031
Molecular Formula: C4H11ClN4O2
Molecular Weight: 182.61 g/mol
* For research use only. Not for human or veterinary use.
![L-Alanine, 3-[(aminoiminomethyl)amino]-, monohydrochloride -](/images/structure/VC13635031.png)
Specification
Molecular Formula | C4H11ClN4O2 |
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Molecular Weight | 182.61 g/mol |
IUPAC Name | (2S)-2-amino-3-(hydrazinylmethylideneamino)propanoic acid;hydrochloride |
Standard InChI | InChI=1S/C4H10N4O2.ClH/c5-3(4(9)10)1-7-2-8-6;/h2-3H,1,5-6H2,(H,7,8)(H,9,10);1H/t3-;/m0./s1 |
Standard InChI Key | SQTGKXKXMQOETE-DFWYDOINSA-N |
Isomeric SMILES | C([C@@H](C(=O)O)N)N=CNN.Cl |
SMILES | C(C(C(=O)O)N)N=CNN.Cl |
Canonical SMILES | C(C(C(=O)O)N)N=CNN.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
L-Alanine, 3-[(aminoiminomethyl)amino]-, monohydrochloride belongs to the family of guanidino-amino acids, characterized by the presence of a guanidino group (-NH-C(=NH)-NH₂) attached to the β-carbon of the alanine backbone. The L-configuration at the α-carbon ensures compatibility with biological systems, while the hydrochloride salt improves aqueous solubility . The compound’s IUPAC name, (2S)-2-amino-3-(hydrazinylmethylideneamino)propanoic acid hydrochloride, reflects its stereochemical specificity and functional group arrangement.
Table 1: Key Structural and Physicochemical Properties
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of L-alanine, 3-[(aminoiminomethyl)amino]-, monohydrochloride typically begins with L-alanine as the starting material. A two-step process is employed:
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Guanidination: L-alanine reacts with cyanamide or a related guanidinating agent under alkaline conditions to introduce the guanidino group at the β-position.
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Salt Formation: The resulting guanidino-L-alanine is treated with hydrochloric acid to form the monohydrochloride salt, which is then purified via recrystallization or column chromatography .
Critical parameters include pH control during guanidination to prevent side reactions and temperature modulation during salt formation to avoid decomposition. Industrial-scale production necessitates stringent quality control to ensure enantiomeric purity, as residual D-isomers could interfere with biological applications .
Scalability and Challenges
Biological and Therapeutic Applications
Role in Metabolic Studies
L-Alanine derivatives are pivotal in tracking bacterial metabolism. The guanidino group in this compound serves as a reporter in isotopic labeling studies, enabling researchers to monitor bacterial proliferation through techniques like mass spectrometry. For example, its incorporation into peptidoglycan precursors allows real-time tracking of Staphylococcus aureus growth in infection models .
Comparative Analysis with Analogous Compounds
Structural and Functional Similarities
This compound shares features with several guanidino-amino acid derivatives:
Table 2: Comparison with Related Guanidino-Amino Acids
Compound Name | Molecular Formula | Key Distinguishing Feature |
---|---|---|
L-2-Amino-3-guanidinopropionic acid HCl | C₄H₁₀ClN₅O₂ | Additional amine group at β-carbon |
3-Guanidino-L-alanine hydrochloride | C₄H₁₀ClN₅O₂ | Isomeric arrangement of guanidino group |
Arginine hydrochloride | C₆H₁₅ClN₄O₂ | Longer carbon chain with δ-guanidino group |
While these compounds share the guanidino motif, their pharmacokinetic profiles differ significantly. For instance, arginine hydrochloride exhibits greater cellular uptake due to its role in the urea cycle, whereas the smaller size of L-alanine derivatives may enhance diffusion through bacterial cell walls .
Applications in Peptide Engineering
The guanidino group’s ability to participate in cation-π interactions makes this compound valuable in designing antimicrobial peptides. Comparative studies show that substituting arginine with this derivative in peptide sequences alters hemolytic activity while maintaining antimicrobial efficacy, suggesting a balance between toxicity and potency .
Research Frontiers and Unanswered Questions
Toxicological and Pharmacokinetic Gaps
Despite its research utility, comprehensive toxicological data are lacking. Acute toxicity studies in murine models are needed to establish safe handling protocols, while radiolabeling could elucidate its distribution and excretion patterns in mammalian systems .
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